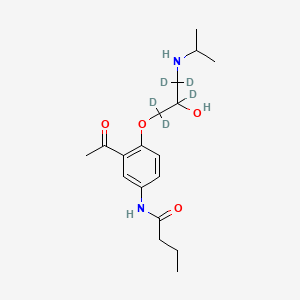

![molecular formula C8H10N4O4 B563272 N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide CAS No. 1216442-68-0](/img/structure/B563272.png)

N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

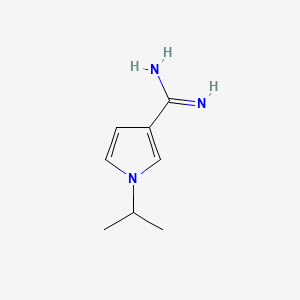

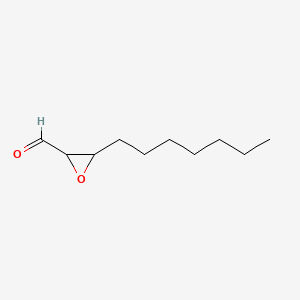

“N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide” is a chemical compound . It is also known as 5-acetamido-6-formamido-3-methyluracil . The molecular formula of this compound is C8H10N4O4 .

Molecular Structure Analysis

The molecular structure of “N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains formamido and acetamido functional groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.189 Da . Predicted data suggests that it has a Log Kow (Octanol-Water Partition Coefficient) of -0.22, a boiling point of 572.51°C, and a melting point of 246.47°C .Scientific Research Applications

Biological Effects of Acetamide Derivatives

Kennedy (2001) conducted a comprehensive review of the toxicology of acetamide, formamide, and their derivatives, exploring the biological responses and the implications of exposure to these chemicals. The review highlighted the commercial significance of these compounds and the varied biological responses they elicit, underscoring the need for updated information on their effects (Kennedy, 2001).

Pyrimidine Derivatives in Cancer Treatment

Skibo (1998) reviewed the design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, specifically focusing on the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) of this system. The review emphasized the advantages of these agents over other antitumor agents, exploring their mechanisms of action and potential as novel antitumor agents (Skibo, 1998).

Pyrimidines in Anti-Inflammatory Activities

Rashid et al. (2021) summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. The review discussed various methods for the synthesis of pyrimidines and their potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators (Rashid et al., 2021).

Pyrimidine-Appended Optical Sensors

Jindal and Kaur (2021) provided an inclusive anthology of literature on biologically significant pyrimidine-appended optical sensors from 2005 to 2020. The review highlighted the suitability of pyrimidine derivatives as exquisite sensing materials and their diverse biological and medicinal applications, showcasing their potential in various fields including sensor technology (Jindal & Kaur, 2021).

Future Directions

properties

IUPAC Name |

N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)NC=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylamino-6-formylamino-3-methyl-d3-uracil | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)